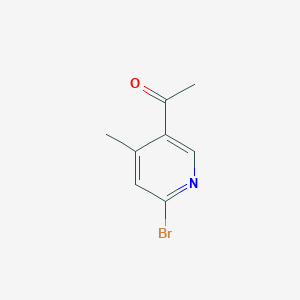

1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It is an aromatic heterocyclic compound that contains a bromine atom, a methyl group, and a pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one can be synthesized through various methods. One common approach involves the bromination of 4-methylpyridine followed by acetylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The acetylation step can be carried out using acetic anhydride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

1-(6-Bromo-4-methylpyridin-2-yl)ethan-1-one: Similar structure but with the bromine atom at a different position.

1-(6-Bromo-5-methoxypyridin-3-yl)ethan-1-one: Contains a methoxy group instead of a methyl group.

1-(2-Bromo-6-methylpyridin-4-yl)ethan-1-one: Bromine atom and methyl group are positioned differently .

Uniqueness

The presence of the bromine atom at the 6-position and the methyl group at the 4-position provides distinct chemical properties compared to its analogs .

Biological Activity

1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The presence of the bromine atom and the methyl group on the pyridine ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with halogen substitutions often exhibit enhanced antibacterial activity.

Case Study: Antibacterial Efficacy

A study evaluating various pyridine derivatives found that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.030 |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Anticancer Properties

In addition to its antimicrobial effects, research has highlighted the potential anticancer properties of this compound. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell growth and survival. For instance, it is hypothesized that it interacts with kinases involved in tumor progression, thereby inhibiting cancer cell growth .

Pharmacological Applications

The pharmacological potential of this compound extends beyond antimicrobial and anticancer activities. It is being investigated for various therapeutic applications, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence indicating that pyridine derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Key Activity |

|---|---|---|

| 1-(6-Chloro-4-methylpyridin-3-YL)ethan-1-one | Chloro Structure | Moderate antibacterial activity |

| 1-(6-Bromo-4-tert-butylpyridin-2-YL)ethanone | Tert-butyl Structure | High anticancer activity |

| 1-(6-Methylpyridin-3-YL)ethanone | Methyl Structure | Low antibacterial activity |

This table illustrates how variations in substituents can alter biological activity significantly.

Properties

IUPAC Name |

1-(6-bromo-4-methylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQZKSNBIVQNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.